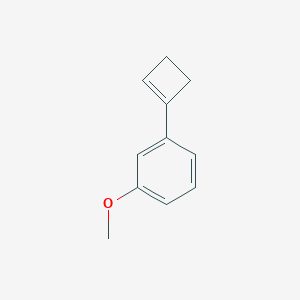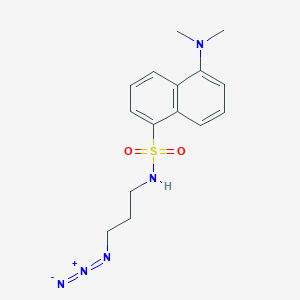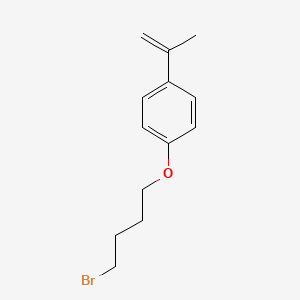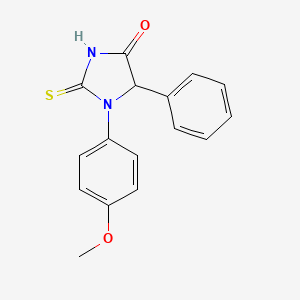
(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C10H18OSi It is known for its unique structure, which includes a methoxy group, an enyne moiety, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane typically involves the reaction of 4-methoxy-3-butyn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methoxy-3-butyn-1-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enyne moiety to alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or alkenes.
Substitution: Produces various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Catalysis: Used as a ligand or catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane involves its reactivity due to the presence of the enyne moiety and the trimethylsilyl group. The enyne moiety can participate in cycloaddition reactions, while the trimethylsilyl group can stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-buten-1-ol, trimethylsilyl ether: Similar structure with a trimethylsilyl group and an enyne moiety.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]phenylcarbamate: Contains an enyne moiety but with different substituents.
Uniqueness
(4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane is unique due to the presence of the methoxy group, which can influence its reactivity and applications in organic synthesis. The combination of the enyne moiety and the trimethylsilyl group provides a versatile platform for various chemical transformations.
Propriétés
IUPAC Name |
4-methoxybut-3-en-1-ynyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OSi/c1-9-7-5-6-8-10(2,3)4/h5,7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWMPYFFORPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC#C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00784131 |
Source


|
| Record name | (4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301841-15-6 |
Source


|
| Record name | (4-Methoxybut-3-en-1-yn-1-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00784131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)





![[1,1'-Bicyclohexyl]-1-propanoic acid](/img/structure/B12577326.png)


![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)
